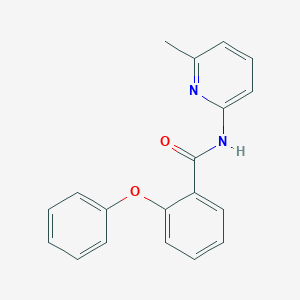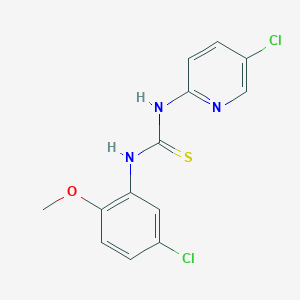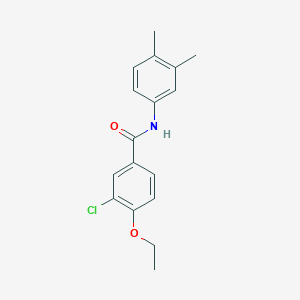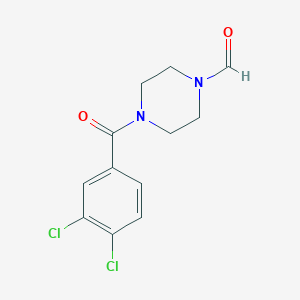
N-(6-methyl-2-pyridinyl)-2-phenoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(6-methyl-2-pyridinyl)-2-phenoxybenzamide, commonly known as MPB or 2-PB, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a selective antagonist of the TRPV1 receptor, which is involved in the sensation of pain and inflammation.
Mécanisme D'action
MPB works by selectively blocking the TRPV1 receptor, which is involved in the sensation of pain and inflammation. This receptor is found on sensory neurons and is activated by various stimuli, including heat, capsaicin, and acid. When activated, the TRPV1 receptor causes the release of inflammatory mediators, such as prostaglandins and cytokines, which contribute to pain and inflammation. By blocking this receptor, MPB may be able to reduce pain and inflammation.
Biochemical and Physiological Effects:
MPB has been shown to have a variety of biochemical and physiological effects. In animal models, MPB has been shown to reduce pain and inflammation in various tissues, including the skin, joints, and gastrointestinal tract. MPB has also been shown to reduce the release of inflammatory mediators, such as prostaglandins and cytokines, in these tissues. Additionally, MPB has been shown to have anti-tumor effects in various cancer cell lines, although the mechanism of action for this effect is not well understood.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of MPB for lab experiments is its selectivity for the TRPV1 receptor. This allows researchers to specifically target this receptor without affecting other receptors or pathways. Additionally, MPB has been extensively studied in animal models, and its pharmacokinetics and pharmacodynamics are well understood. However, one limitation of MPB is its poor solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several future directions for research on MPB. One area of interest is the development of more potent and selective TRPV1 antagonists. Additionally, researchers are interested in exploring the potential use of MPB in the treatment of various inflammatory and pain-related conditions, such as arthritis and neuropathic pain. Finally, there is interest in exploring the potential use of MPB in combination with other drugs or therapies to enhance its effects.
Méthodes De Synthèse
The synthesis of MPB involves a series of chemical reactions that begin with the reaction of 2-chloro-5-nitropyridine with 2-phenoxybenzoyl chloride in the presence of a base. The resulting intermediate is then reduced with hydrogen gas in the presence of a palladium catalyst to yield MPB. This synthesis method has been optimized over the years to produce high yields of pure MPB.
Applications De Recherche Scientifique
MPB has been extensively studied for its potential use in scientific research. One of the most promising applications of MPB is in the study of pain and inflammation. The TRPV1 receptor, which is targeted by MPB, is involved in the sensation of pain and inflammation. By blocking this receptor, MPB may be able to reduce pain and inflammation in various animal models.
Propriétés
IUPAC Name |
N-(6-methylpyridin-2-yl)-2-phenoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O2/c1-14-8-7-13-18(20-14)21-19(22)16-11-5-6-12-17(16)23-15-9-3-2-4-10-15/h2-13H,1H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAOLPCAAUZFVNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C2=CC=CC=C2OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-methylphenoxy)-N-[4-(4-morpholinylmethyl)phenyl]acetamide](/img/structure/B5765278.png)
![4-chloro-2-{[(2-nitrophenoxy)acetyl]amino}benzoic acid](/img/structure/B5765282.png)
![4-[(2,3-dihydro-1H-inden-5-ylamino)methyl]-2-ethoxyphenol](/img/structure/B5765290.png)
![N-[(cyclohexylamino)carbonothioyl]-4-fluorobenzamide](/img/structure/B5765291.png)



![N-cyclohexyl-4-[(phenylthio)methyl]benzamide](/img/structure/B5765328.png)

![3-chloro-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B5765345.png)

![N-[5-(2-chloro-4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-furamide](/img/structure/B5765360.png)
![methyl 2-chloro-5-{[3-(phenylthio)propanoyl]amino}benzoate](/img/structure/B5765367.png)
